molecular formula C13H11Cl2NO2S B5515714 2,5-dichloro-N-(2-methylphenyl)benzenesulfonamide CAS No. 5344-62-7

2,5-dichloro-N-(2-methylphenyl)benzenesulfonamide

Cat. No.: B5515714
CAS No.: 5344-62-7
M. Wt: 316.2 g/mol
InChI Key: MTTMWFIBZPZFSF-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(2-methylphenyl)benzenesulfonamide is a chemical compound of interest in biochemical and pharmacological research. It belongs to the benzenesulfonamide class, which is known for its diverse biological activities and is often explored for modulating enzyme function . Structural analyses of closely related compounds, such as the 3-methylphenyl analog, reveal that these molecules typically adopt a specific geometric conformation where the two aromatic rings are nearly perpendicular to each other . This unique spatial arrangement can be critical for its interaction with biological targets. While specific pharmacological data for this exact compound is not extensively published in the available literature, its structural similarity to other sulfonamides suggests potential as a key intermediate or starting point for developing enzyme inhibitors . For instance, benzenesulfonamide derivatives have been investigated as potent inhibitors of enzymes like fructose-1,6-bisphosphatase, a rate-limiting enzyme in gluconeogenesis, highlighting the value of this chemical class in metabolic disorder research . This product is intended for research and development purposes in a laboratory setting. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage this high-purity compound as a building block in medicinal chemistry, for structure-activity relationship (SAR) studies, or as a reference standard in analytical testing. Please inquire for current pricing, availability, and custom synthesis options.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dichloro-N-(2-methylphenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2NO2S/c1-9-4-2-3-5-12(9)16-19(17,18)13-8-10(14)6-7-11(13)15/h2-8,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTTMWFIBZPZFSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60968112
Record name 2,5-Dichloro-N-(2-methylphenyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60968112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5344-62-7
Record name 2,5-Dichloro-N-(2-methylphenyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60968112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Methodologies for 2,5 Dichloro N 2 Methylphenyl Benzenesulfonamide and Its Analogues

Retrosynthetic Analysis of the 2,5-dichloro-N-(2-methylphenyl)benzenesulfonamide Core Structure

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection is at the sulfur-nitrogen (S-N) bond. This bond is the most synthetically accessible linkage to form in the final steps of the synthesis.

This retrosynthetic disconnection points to two key precursors:

2,5-dichlorobenzenesulfonyl chloride : This molecule provides the dichlorinated benzene (B151609) ring and the sulfonyl group.

2-methylaniline (o-toluidine) : This molecule serves as the amine source, providing the N-(2-methylphenyl) fragment.

The formation of the S-N bond is a well-established transformation in organic chemistry, typically achieved through the reaction of a sulfonyl chloride with an amine. researchgate.net This approach is often straightforward and high-yielding, making it the most logical synthetic strategy. Further retrosynthetic analysis of the precursors reveals that 2,5-dichlorobenzenesulfonyl chloride can be synthesized from 1,4-dichlorobenzene (B42874) through chlorosulfonation. 2-methylaniline is a readily available commercial reagent.

Conventional Synthetic Routes for N-Arylbenzenesulfonamides

The synthesis of N-arylbenzenesulfonamides, including this compound, has been extensively studied. Conventional methods primarily rely on the coupling of sulfonyl chlorides with amines or palladium-catalyzed approaches.

The most common and direct method for the synthesis of sulfonamides is the reaction between a sulfonyl chloride and a primary or secondary amine. echemcom.com In the case of this compound, this involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 2-methylaniline. nih.gov

The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. echemcom.com Common bases include pyridine (B92270), triethylamine, or an excess of the amine reactant itself. The choice of solvent can vary, with dichloromethane, diethyl ether, and tetrahydrofuran (B95107) being frequently used. echemcom.comnih.gov

A general procedure involves dissolving the amine in a suitable solvent, followed by the slow addition of the sulfonyl chloride at a controlled temperature, often at room temperature or below. nih.gov The reaction is usually stirred for several hours until completion, which can be monitored by techniques like thin-layer chromatography (TLC). nih.gov

ReactantsBaseSolventYield
2,5-dichlorobenzenesulfonyl chloride, m-toluidineTriethylamineDichloromethane97% nih.gov
Benzenesulfonyl chloride, Substituted aromatic aminesPyridineAcetoneNot specified researchgate.net
2,4-dichlorobenzenesulfonyl chloride, 2-methylanilineNot specifiedDilute ethanol (B145695) (for recrystallization)Not specified nih.gov

In recent years, palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-nitrogen and sulfur-nitrogen bonds. While less common than the traditional sulfonyl chloride-amine coupling for simple sulfonamides, these methods offer advantages for more complex or sterically hindered substrates.

One such approach involves the palladium-catalyzed coupling of aryl halides with sulfonamides. While not a direct route to the target molecule from its primary precursors, this method is valuable for the synthesis of analogues. For instance, an aryl bromide could be coupled with a pre-formed sulfonamide to introduce additional complexity. organic-chemistry.org These reactions often employ palladium catalysts with specific phosphine (B1218219) ligands to achieve high efficiency and selectivity. organic-chemistry.org

Another palladium-catalyzed method involves the coupling of aryl iodides with a sulfur dioxide surrogate, which can then be converted in a one-pot process to the desired sulfonamide. organic-chemistry.org This approach provides a versatile route to a wide range of functionalized sulfonamides.

Optimization of Reaction Conditions and Yields for Substituted Benzenesulfonamides

Optimizing reaction conditions is crucial for maximizing the yield and purity of substituted benzenesulfonamides. Several factors can be adjusted to achieve the desired outcome, including the choice of base, solvent, temperature, and reaction time.

For the synthesis of triazinyl-substituted benzenesulfonamide (B165840) conjugates, replacing an organic solvent system with a water-based one led to significantly higher product yields. nih.gov The use of sodium carbonate in water at elevated temperatures proved to be an effective and environmentally friendly alternative to traditional organic solvents. nih.gov

The amount of base used can also have a significant impact on the reaction yield. In the synthesis of 3-[N-(phenyl)sulfamoyl]2H-1,3-thiazin-2-one, increasing the amount of base from 1 to 4 equivalents resulted in an increase in yield from 56% to 92%. researchgate.net

ParameterVariationEffect on Yield/Purity
SolventOrganic (DMF) vs. Aqueous (Water)Aqueous conditions led to higher yields for certain derivatives. nih.gov
Base1 equivalent vs. 4 equivalentsIncreasing base equivalents significantly increased the yield. researchgate.net
CatalystUse of FeCl2 in the synthesis from nitroarenesEnabled the use of readily available starting materials. organic-chemistry.org
Reaction TypeOne-pot vs. StepwiseOne-pot procedures can improve efficiency and reduce waste. sci-hub.senih.gov

Atom Economy and Green Chemistry Principles in Sulfonamide Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. primescholars.com Atom economy is a key concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. primescholars.com

Several strategies have been developed to improve the greenness of sulfonamide synthesis:

Solvent-free reactions : Performing reactions without a solvent can significantly reduce waste and environmental impact. sci-hub.se

Water as a solvent : Water is a benign and environmentally friendly solvent, and its use in sulfonamide synthesis has been shown to be effective. sci-hub.sersc.org

Catalytic methods : The use of catalysts, such as iron(II) chloride for the synthesis of N-arylsulfonamides from nitroarenes, can provide more sustainable routes by avoiding harsher reagents. organic-chemistry.org

Mechanochemistry : Solvent-free mechanochemical approaches, using techniques like ball milling, offer an environmentally friendly and efficient method for sulfonamide synthesis. rsc.org

Electrochemical synthesis : An electrochemical method for the oxidative coupling of thiols and amines has been developed, which is driven by electricity and avoids the need for chemical oxidants. acs.org

Isolation and Purification Techniques for Complex Organic Sulfonamides

The isolation and purification of the final sulfonamide product are critical steps to ensure its purity and suitability for further applications. The choice of technique depends on the physical properties of the compound and the nature of any impurities.

For this compound and its analogues, which are typically solid compounds, the following techniques are commonly employed:

Filtration : After the reaction is complete, the crude product often precipitates out of the reaction mixture. This solid can be collected by filtration. nih.gov

Washing : The filtered solid is usually washed with a suitable solvent, such as cold water or a non-polar organic solvent, to remove any soluble impurities. nih.gov

Recrystallization : This is a powerful technique for purifying solid organic compounds. The crude product is dissolved in a hot solvent and then allowed to cool slowly. As the solution cools, the desired compound crystallizes out, leaving impurities behind in the solution. nih.gov Ethanol or aqueous ethanol is often a suitable solvent for recrystallizing sulfonamides. nih.gov

Column chromatography : For more complex mixtures or when high purity is required, column chromatography is a valuable technique. The crude product is loaded onto a column of silica (B1680970) gel or alumina, and a solvent or mixture of solvents is passed through the column to separate the components based on their different affinities for the stationary phase. sci-hub.se

Acid-base extraction : Since sulfonamides have an acidic proton on the nitrogen atom, they can be deprotonated with a base to form a water-soluble salt. This allows for their separation from non-acidic impurities by extraction into an aqueous basic solution. The sulfonamide can then be recovered by acidifying the aqueous layer and filtering the resulting precipitate.

The purity of the final product is typically confirmed by analytical techniques such as melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. echemcom.com

Advanced Spectroscopic and Spectrometric Characterization of 2,5 Dichloro N 2 Methylphenyl Benzenesulfonamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental data for the ¹H NMR, ¹³C NMR, or two-dimensional NMR (COSY, HSQC, HMBC, NOESY) spectra of 2,5-dichloro-N-(2-methylphenyl)benzenesulfonamide were found in the public domain. Therefore, an elucidation of its proton environments, carbon skeleton assignment, and detailed structural and stereochemical analysis based on these techniques cannot be provided.

Elucidation of Proton Environments and Connectivity via ¹H NMR

Specific chemical shifts, coupling constants, and multiplicity data for the proton nuclei of this compound are not available.

Carbon Skeleton Assignment using ¹³C NMR

The ¹³C NMR spectral data, which would provide the chemical shifts for each carbon atom in the molecule, could not be located.

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Structural and Stereochemical Analysis

Data from 2D NMR experiments, essential for confirming the connectivity and spatial relationships between atoms in the molecule, are not publicly available.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

No high-resolution mass spectrometry data for this compound was found. This information is necessary to confirm the precise elemental composition of the molecule.

Fragmentation Pattern Analysis and Structural Deductions

Without experimental HRMS data, an analysis of the fragmentation pattern to deduce structural features of the compound is not possible.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Identification of Characteristic Functional Group Vibrations (S=O, N-H, C-Cl, Aromatic)

The infrared (IR) spectrum of this compound is expected to exhibit a series of distinct absorption bands corresponding to the vibrational modes of its constituent functional groups. The precise wavenumbers for these vibrations can be anticipated by examining data from analogous substituted benzenesulfonamides.

S=O Vibrations: The sulfonyl group (SO₂) is characterized by strong and distinct asymmetric and symmetric stretching vibrations. For N-arylbenzenesulfonamides, these bands typically appear in the regions of 1370–1330 cm⁻¹ for the asymmetric stretch and 1170–1150 cm⁻¹ for the symmetric stretch.

N-H Vibration: The secondary amine within the sulfonamide linkage gives rise to a characteristic N-H stretching vibration. In the solid state, this band is often observed in the range of 3300–3200 cm⁻¹ and can be broadened due to intermolecular hydrogen bonding. For instance, in the crystal structure of related compounds like 2,4-dichloro-N-(2-methylphenyl)benzenesulfonamide, molecules are linked by N-H···O hydrogen bonds, which would influence this vibrational frequency. nih.gov

C-Cl Vibrations: The carbon-chlorine stretching vibrations of the dichlorinated benzene (B151609) ring are expected to produce strong absorptions in the fingerprint region of the IR spectrum, typically between 800 and 600 cm⁻¹. The exact positions of these bands are influenced by the substitution pattern on the aromatic ring.

Aromatic Vibrations: The presence of two substituted benzene rings will result in several characteristic bands. Aromatic C-H stretching vibrations are anticipated to appear above 3000 cm⁻¹. In-plane C=C stretching vibrations of the aromatic rings typically occur in the 1600–1450 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern, are expected below 900 cm⁻¹.

Table 1: Expected Characteristic Infrared Absorption Frequencies

Functional Group Vibrational Mode Expected Wavenumber Range (cm⁻¹)
Sulfonyl (S=O) Asymmetric Stretch 1370–1330
Symmetric Stretch 1170–1150
Amine (N-H) Stretch 3300–3200
Aryl Halide (C-Cl) Stretch 800–600
Aromatic Ring C-H Stretch >3000

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions of Aromatic and Sulfonamide Moieties

The ultraviolet-visible (UV-Vis) absorption spectrum of this compound is dictated by the electronic transitions within its aromatic and sulfonamide components. The spectrum is expected to show absorptions characteristic of substituted benzene derivatives, arising from π → π* transitions within the aromatic rings.

The benzene ring exhibits two primary absorption bands, a strong primary band (E-band) around 200 nm and a weaker secondary band (B-band) with fine structure around 255 nm. up.ac.za Substitution on the benzene ring affects the position and intensity of these bands. The presence of chloro, sulfonyl, and alkyl groups—all of which act as auxochromes—is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption maxima.

Studies on N-(substitutedphenyl)benzene sulphonamides have shown that these compounds exhibit absorption bands in the 200–400 nm range. nih.gov The electronic transitions in this compound would involve the promotion of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). These transitions are primarily of the π → π* type, associated with the conjugated π-electron systems of the two aromatic rings. The sulfonamide group itself can also contribute to the electronic spectrum, potentially with n → π* transitions, though these are typically much weaker than π → π* transitions.

Table 2: Expected Electronic Transitions and Absorption Maxima (λmax)

Chromophore Electronic Transition Expected Wavelength Range (nm)
Substituted Benzene Rings π → π* (Primary Band) 210–240
π → π* (Secondary Band) 260–290

Solid State Structural Elucidation: X Ray Crystallography of 2,5 Dichloro N 2 Methylphenyl Benzenesulfonamide

Crystal Growth and Crystallization Techniques for Sulfonamide Compounds

The successful determination of a crystal structure via X-ray diffraction is contingent upon the availability of high-quality single crystals of suitable size. For sulfonamide compounds, a common and effective method for obtaining such crystals is through slow evaporation of a saturated solution. nih.govnih.gov

This technique involves dissolving the synthesized and purified 2,5-dichloro-N-(2-methylphenyl)benzenesulfonamide in an appropriate solvent, such as dilute ethanol (B145695), until saturation is reached. nih.govnih.govresearchgate.net The solution is then left undisturbed in an environment that allows the solvent to evaporate slowly over a period of several days. This gradual process reduces the solubility of the compound, promoting the formation of well-ordered crystal lattices. This method has been successfully employed to grow prism-like, colorless single crystals of various N-arylbenzenesulfonamides, which are ideal for diffraction studies. nih.govnih.gov Alternative methods, such as cooling crystallization or vapor diffusion, may also be employed depending on the compound's specific solubility characteristics.

Single-Crystal X-ray Diffraction Data Collection and Refinement Protocols

Once a suitable single crystal is obtained, its structure is determined by analyzing its X-ray diffraction pattern. The process involves meticulous data collection and computational refinement to generate a precise molecular model.

A single crystal is mounted on a goniometer head of a diffractometer, such as an Oxford Diffraction or Enraf–Nonius model, equipped with a CCD detector. nih.govnih.gov Monochromatic X-ray radiation, typically Mo Kα (λ = 0.71073 Å) or Cu Kα, is directed at the crystal. nih.govresearchgate.net As the crystal is rotated, a series of diffraction images are collected, capturing the intensities and positions of the diffracted X-rays. nih.gov

The collected data are then processed using specialized software. Programs like CrysAlis RED or REDU4 are used for data reduction, which includes integration of reflection intensities and corrections for factors like absorption. nih.govresearchgate.net The crystal structure is typically solved using direct methods with software packages such as SHELXS97. nih.govtheopenscholar.com The initial structural model is then refined using full-matrix least-squares on F² with programs like SHELXL97. nih.govtheopenscholar.com In this iterative process, atomic positions and thermal parameters are adjusted to achieve the best possible agreement between the observed diffraction pattern and the one calculated from the model. carleton.edu Non-hydrogen atoms are refined anisotropically, while hydrogen atoms are often placed in idealized geometric positions or located from a difference Fourier map and refined isotropically. researchgate.netrsc.org

Table 1: Representative Crystal Data and Structure Refinement Parameters for a Sulfonamide Compound

ParameterValue
Empirical formulaC₁₃H₁₁Cl₂NO₂S
Formula weight316.19 g/mol
Crystal systemMonoclinic
Space groupP2₁/n
a (Å)9.595 (1)
b (Å)14.188 (2)
c (Å)10.424 (1)
β (°)114.42 (2)
Volume (ų)1292.1 (3)
Z4
RadiationMo Kα (λ = 0.71073 Å)
Temperature (K)299
Reflections collected5199
Independent reflections2638
Final R indices [I > 2σ(I)]R1 = 0.031
wR (F²) (all data)wR2 = 0.106

Note: Data in this table is representative, compiled from closely related structures for illustrative purposes. nih.govresearchgate.net

Analysis of Molecular Conformation and Geometry in the Crystalline State

The X-ray diffraction data reveals the precise bond lengths, bond angles, and torsion angles, defining the conformation of this compound in the solid state. A key feature of N-arylbenzenesulfonamides is the non-planar arrangement of their aromatic rings.

The molecule is typically bent at the sulfur atom of the sulfonamide bridge. researchgate.net The conformation is characterized by the C—SO₂—NH—C torsion angle, which for similar structures adopts a gauche conformation with values reported in the range of -51° to 72°. nih.govnih.gov This twisted arrangement is a common feature in this class of compounds. nih.gov

Table 2: Selected Molecular Geometry Parameters

ParameterTypical Value
S=O Bond Length (Å)1.43
S—N Bond Length (Å)1.64
S—C Bond Length (Å)1.76
O=S=O Bond Angle (°)119.5
C—S—N Bond Angle (°)107.0
Dihedral Angle (rings) (°)~75
C—S—N—C Torsion Angle (°)~ -50 to -85

Note: Values are representative of the sulfonamide class of compounds and are based on data from closely related structures. nih.govnih.govnih.gov

Supramolecular Assembly and Intermolecular Interactions

The most significant intermolecular interaction governing the crystal packing of N-arylbenzenesulfonamides is the hydrogen bond. acs.org The sulfonamide group provides a classic hydrogen bond donor (the N—H group) and two strong acceptors (the sulfonyl oxygen atoms). nih.govmdpi.com

In the crystal lattice of this compound, molecules are expected to be linked by intermolecular N—H···O hydrogen bonds. nih.gov These interactions frequently lead to the formation of specific, repeating patterns or motifs. One common motif is a centrosymmetric dimer, where two molecules are linked by a pair of N—H···O bonds, forming a characteristic R²₂(8) ring. nih.govnih.gov Alternatively, these bonds can link molecules in a head-to-tail fashion to generate infinite C(4) chains that propagate along a crystallographic axis. nih.govnih.gov The specific pattern adopted depends on the subtle interplay of steric and electronic effects introduced by the substituents on the aromatic rings. nih.gov

Table 3: Representative Hydrogen Bond Geometry

D—H···AD—H (Å)H···A (Å)D···A (Å)D—H···A (°)
N—H···O0.872.142.98163

Note: Geometric parameters are representative values based on data from analogous sulfonamide structures. nih.gov

The presence of two chlorine atoms on one of the phenyl rings introduces the possibility of halogen bonding as a contributing force in the crystal packing. mdpi.com A halogen bond is a non-covalent interaction where a region of positive electrostatic potential (a "σ-hole") on the outer surface of a halogen atom is attracted to a Lewis base or other electron-rich site. mdpi.comrsc.org

The two aromatic rings in the molecule are potential sites for π-π stacking interactions. However, the large dihedral angle observed between the rings in related structures suggests that strong, parallel, face-to-face π-π stacking is unlikely to be a dominant packing feature. mdpi.com The twisted conformation would likely favor weaker, offset stacking or edge-to-face (C—H···π) interactions.

Beyond these specific directional interactions, the crystal structure is further stabilized by a network of ubiquitous and non-directional Van der Waals forces. These forces, arising from temporary fluctuations in electron density, are collectively significant in ensuring an efficient and tightly packed crystal lattice. The final supramolecular structure is thus a result of a delicate balance between the strong, directional N—H···O hydrogen bonds, potential halogen bonds, and the cumulative effect of weaker dispersive forces. acs.org

Polymorphism and Pseudopolymorphism Studies in Substituted Benzenesulfonamides

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a phenomenon of significant interest in pharmaceutical and materials science. researchgate.net These different crystal forms, or polymorphs, of the same chemical entity can exhibit distinct physicochemical properties. Substituted benzenesulfonamides are a class of compounds known to exhibit this behavior. researchgate.net The propensity for polymorphism in sulfonamides is often attributed to the strong hydrogen bond donor (N-H) and acceptor (S=O) capabilities of the sulfonamide functional group, which can lead to a variety of stable intermolecular hydrogen-bonding arrangements. researchgate.netnih.gov

Different polymorphs can arise from variations in molecular conformation and packing in the crystal lattice. nih.gov For instance, studies on aromatic sulfonamides have shown that the presence and position of substituents, such as halogens, can influence the likelihood of polymorphism. Research on a series of fluorine-substituted N-(2-phenoxyphenyl)benzene sulfonamides revealed that the fluorinated compounds afforded polymorphs or pseudopolymorphs, while the non-fluorinated parent compound did not. acs.orgacs.org This suggests that subtle electronic and steric changes introduced by substituents can alter the intermolecular interaction landscape, allowing for different packing motifs to become energetically accessible. These packing arrangements are often stabilized by a combination of hydrogen bonds, C-H···O, C-H···π, and π-π interactions. nih.govacs.org

Pseudopolymorphism, where solvent molecules are incorporated into the crystal lattice to form solvates (or hydrates if the solvent is water), is also a relevant phenomenon for this class of compounds. researchgate.net The same directional interactions that facilitate polymorphism in sulfonamides can also accommodate solvent molecules, leading to the formation of these solvated crystal forms. The sulfonamide group plays a key role in defining the geometry of its constituent compounds, which in turn influences the formation of different crystalline structures. researchgate.net The study of both polymorphism and pseudopolymorphism is crucial as these different solid forms can vary in their fundamental properties.

Computational Chemistry and Theoretical Investigations of 2,5 Dichloro N 2 Methylphenyl Benzenesulfonamide

Quantum Chemical Calculations: Electronic Structure and Energetic Properties

Quantum chemical calculations are fundamental to predicting the behavior of molecules. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. nih.gov It offers a balance between accuracy and computational cost, making it suitable for studying relatively large molecules like benzenesulfonamide (B165840) derivatives. nih.govmkjc.in

DFT calculations, often using hybrid functionals like B3LYP or B3PW91 with basis sets such as 6-31G(d,p), are employed to determine the optimized, lowest-energy ground state geometry of the molecule. nih.govmkjc.in These calculations provide key geometric parameters, including bond lengths, bond angles, and torsion angles. The calculated values are typically in good agreement with experimental data obtained from X-ray crystallography for similar compounds. mkjc.in

For instance, in the related compound 2,5-dichloro-N-(3-methylphenyl)benzenesulfonamide, the experimentally determined dihedral angle between the two aromatic rings is 76.62(10)°. nih.govresearchgate.net DFT calculations would be expected to reproduce this twisted conformation, which is a characteristic feature of many N-arylbenzenesulfonamides.

Table 1: Selected Experimental Geometric Parameters for Structurally Similar Sulfonamides This table presents experimental data from related molecules to illustrate typical values that DFT calculations aim to reproduce for 2,5-dichloro-N-(2-methylphenyl)benzenesulfonamide.

Parameter2,5-dichloro-N-(3-methylphenyl)benzenesulfonamide nih.govresearchgate.net2,5-dichloro-N-(2,3-dimethylphenyl)benzenesulfonamide nih.govresearchgate.net
Dihedral Angle (between rings) 76.62(10)°62.21(7)°
C-S-N-C Torsion Angle -51.4(2)°60.22(17)°
O=S=O Bond Angle 118.51(12)°119.69(9)°

Reactivity can also be assessed using DFT by analyzing the frontier molecular orbitals (FMOs)—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. nih.govjsaer.com A smaller gap suggests that the molecule is more polarizable and reactive. jsaer.com

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based on first principles without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC), are generally more computationally demanding than DFT but can provide higher accuracy for energetic and structural properties. semnan.ac.iracs.org

High-level ab initio calculations are often used to benchmark the results obtained from more approximate methods like DFT. For sulfonamides, these methods can be applied to calculate properties like pKa values with high precision, which is crucial for understanding their biological activity. semnan.ac.ir While computationally expensive for a molecule of this size, they serve as a gold standard for theoretical predictions.

Conformational Analysis and Potential Energy Surface Exploration

The biological function and physical properties of a molecule are heavily dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformers of a molecule and the energy barriers between them.

While quantum methods are highly accurate, they are often too slow for exploring the vast conformational space of a flexible molecule. Molecular Mechanics (MM) offers a faster, classical mechanics-based approach. MM uses force fields—a set of parameters that define the energy of a molecule as a function of its atomic coordinates—to calculate conformational energies. acs.org

Molecular Dynamics (MD) simulations use these force fields to simulate the movement of atoms and molecules over time, allowing for the exploration of the conformational landscape. mdpi.com For this compound, MD simulations can reveal the dynamic behavior of the molecule, including the rotation around the S-N bond and the relative orientations of the two phenyl rings. acs.org These simulations help identify the most populated (lowest energy) conformational states and the flexibility of the molecular structure, which can be critical for its interaction with biological targets. mdpi.com

Prediction and Correlation of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods are invaluable for predicting and interpreting spectroscopic data. DFT calculations can provide theoretical spectra that aid in the assignment of experimental results. nih.govscirp.org

Infrared (IR) Spectroscopy: DFT calculations can compute the vibrational frequencies of a molecule. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms. The calculated IR spectrum can be compared with experimental FT-IR data to confirm the molecular structure and assign specific absorption bands to particular vibrational modes. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms in a molecule. By calculating the magnetic shielding around each nucleus in the optimized geometry, a theoretical NMR spectrum can be generated. This is highly useful for assigning peaks in experimental NMR spectra and confirming the compound's structure. nih.gov

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic absorption spectra of molecules. scirp.org This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption wavelengths (λ_max) observed in a UV-Vis spectrum. researchgate.net

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a powerful tool for understanding and predicting a molecule's reactivity. chemrxiv.orgrsc.org It maps the electrostatic potential onto the molecule's electron density surface, providing a visual guide to its charge distribution. mkjc.inresearchgate.net

The MEP surface is color-coded to indicate different regions of electrostatic potential:

Electron-rich regions , which are susceptible to electrophilic attack, are typically colored red or yellow. In this compound, these areas are expected around the oxygen atoms of the sulfonyl group and the π-systems of the aromatic rings. jsaer.com

Electron-deficient regions , which are prone to nucleophilic attack, are colored blue. These regions are typically found around acidic hydrogen atoms, such as the N-H proton. jsaer.comchemrxiv.org

Neutral regions are colored green.

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions (HOMO-LUMO Gap Analysis)

There are currently no published research findings that detail the Frontier Molecular Orbital (FMO) analysis for this compound. This type of analysis involves the calculation of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. A large gap generally implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be more readily polarized.

Without specific computational studies, key parameters such as the energies of the HOMO and LUMO orbitals and the resulting energy gap for this compound remain undetermined. Consequently, predictions of its reactivity based on FMO theory cannot be substantiated at this time.

Topological Analysis of Electron Density (e.g., Atoms in Molecules Theory)

Similarly, a search of scientific databases yields no studies on the topological analysis of the electron density of this compound using methodologies like the Quantum Theory of Atoms in Molecules (QTAIM). This powerful computational tool is used to analyze the electron density distribution to characterize the nature of chemical bonds (e.g., covalent, ionic, hydrogen bonds), identify bond critical points, and quantify their properties.

Such an analysis would provide valuable insights into the intramolecular and potential intermolecular interactions governing the structure and properties of this compound. However, in the absence of dedicated research, a detailed description of its electron density topology is not possible.

Further computational research is required to elucidate these fundamental electronic and structural properties of this compound, which would contribute to a more complete understanding of its chemical behavior.

Structure Interaction Relationship Studies and Molecular Recognition Principles

Rational Design Principles for Modifying N-Arylbenzenesulfonamide Scaffolds

The rational design of N-arylbenzenesulfonamide derivatives is a cornerstone of medicinal chemistry, aimed at optimizing molecular interactions with biological targets. The core scaffold, consisting of two aryl rings linked by a sulfonamide group, offers multiple points for modification to fine-tune the compound's properties. Key principles in this design process involve altering steric, electronic, and hydrophobic characteristics.

Modifications to the N-arylbenzenesulfonamide scaffold are guided by several strategic principles:

Substitution on Aryl Rings: Introducing different functional groups to either the benzenesulfonamide (B165840) ring or the N-phenyl ring can drastically alter the molecule's interaction profile. For instance, the chloro-substituents on the benzenesulfonamide ring of 2,5-dichloro-N-(2-methylphenyl)benzenesulfonamide are strong electron-withdrawing groups, influencing the acidity of the sulfonamide N-H group and its hydrogen bonding capabilities. The methyl group on the N-phenyl ring provides steric bulk and increases lipophilicity, which can affect binding selectivity and pharmacokinetics.

Isosteric Replacement: Replacing atoms or groups of atoms with others that have similar size, shape, and electronic properties (isosteres) is a common strategy. For example, a chlorine atom might be replaced by a trifluoromethyl group to modulate electronic effects and lipophilicity without a drastic change in size.

Scaffold Hopping: This involves replacing the central N-arylbenzenesulfonamide core with a different chemical scaffold that maintains the essential 3D arrangement of key interacting features. This can lead to novel compounds with improved properties.

Conformational Restriction: The flexibility of the bond between the sulfur atom and the nitrogen atom allows the two aryl rings to adopt various spatial orientations. The dihedral angle between the rings is a critical parameter for receptor binding. nih.gov Introducing cyclic structures or bulky substituents can lock the molecule into a specific, more active conformation, thereby increasing potency and selectivity. In related structures, such as 2,5-dichloro-N-(3-methylphenyl)benzenesulfonamide, the dihedral angle between the aromatic rings is 76.62 (10)°. nih.gov

These design principles are often employed in an iterative cycle of design, synthesis, and testing, increasingly guided by computational models to predict the effects of modifications before synthesis.

Molecular Docking Simulations and Ligand-Target Binding Predictions (Purely Theoretical/Computational)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For a compound like this compound, docking simulations can provide theoretical insights into its binding mode with a putative protein target.

The initial step in a docking simulation is the preparation of the target receptor. This involves identifying the binding site, also known as the active site or pocket. This site is a specific region on the receptor, typically a cleft or cavity, where the ligand is predicted to bind.

Once the binding site is identified, a receptor grid is generated. This grid is a three-dimensional box that encompasses the active site. The grid points are assigned values representing the potential energy of interaction with different types of atoms (e.g., hydrogen bond donors, acceptors, hydrophobic groups). This pre-calculation of the binding site's properties speeds up the subsequent docking calculations by turning a complex protein structure into a simplified potential energy map.

After the docking algorithm places the ligand (this compound) into the active site in multiple possible conformations and orientations (poses), these are scored based on their predicted binding affinity. The analysis of the best-scoring poses reveals the specific molecular interactions that stabilize the ligand-receptor complex.

Key theoretical interactions for N-arylbenzenesulfonamides include:

Hydrogen Bonds: The sulfonamide group (-SO₂NH-) is a crucial pharmacophoric feature. The N-H group can act as a hydrogen bond donor, while the two sulfonyl oxygens are strong hydrogen bond acceptors. Crystal structure analysis of similar compounds confirms the formation of intermolecular N–H⋯O hydrogen bonds. nih.govnih.gov

Hydrophobic Interactions: The two aromatic rings (the dichlorinated benzene (B151609) ring and the methyl-substituted phenyl ring) are hydrophobic and can form favorable van der Waals and π-π stacking interactions with nonpolar amino acid residues in the binding pocket.

Halogen Bonds: The chlorine atoms on the benzenesulfonamide ring can act as halogen bond donors, interacting with electron-rich atoms like oxygen or nitrogen in the protein's active site.

Interaction TypePotential Functional Group on CompoundPotential Interacting Partner on Target
Hydrogen Bond DonorSulfonamide N-HCarbonyl oxygen, Asp, Glu, Ser, Thr
Hydrogen Bond AcceptorSulfonyl Oxygens (O=S=O)Amide N-H, Arg, Lys, His, Ser, Thr
Hydrophobic InteractionsAromatic Rings (dichloro-phenyl and methyl-phenyl)Ala, Val, Leu, Ile, Phe, Trp
Halogen BondingChlorine atomsElectron-rich atoms (e.g., backbone carbonyls)

The reliability of docking predictions is highly dependent on the algorithm and scoring function used. Validation is a critical step to ensure that the chosen protocol can accurately reproduce known binding modes and rank compounds correctly.

A common validation method is "re-docking," where a ligand from a known crystal structure of a protein-ligand complex is extracted and then docked back into the protein. The accuracy is assessed by calculating the root-mean-square deviation (RMSD) between the predicted pose and the experimentally determined pose. A low RMSD value (typically < 2.0 Å) indicates a successful validation. Scoring functions are validated by their ability to distinguish known active compounds from inactive decoys in a virtual screening experiment.

Pharmacophore Modeling and Ligand-Based Design Approaches

When the 3D structure of a biological target is unknown, ligand-based design approaches become essential. Pharmacophore modeling is a key technique in this area. A pharmacophore is an abstract representation of all the essential steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. slideshare.netdergipark.org.tr

A pharmacophore model for the N-arylbenzenesulfonamide class would typically include features such as:

Hydrogen Bond Acceptors (HBA): Corresponding to the sulfonyl oxygens.

Hydrogen Bond Donors (HBD): Corresponding to the sulfonamide N-H proton.

Hydrophobic/Aromatic Regions (HY/AR): Corresponding to the two aryl rings.

Exclusion Volumes: To represent regions of space occupied by the receptor, preventing steric clashes.

This model is generated by superimposing a set of known active molecules and identifying the common chemical features responsible for their activity. mdpi.com The resulting 3D arrangement of these features serves as a template for designing new molecules or for searching databases to find novel compounds that match the pharmacophore and are therefore likely to be active. nih.govresearchgate.net

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

QSAR and QSPR are computational modeling methods that aim to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity or physicochemical properties. nih.gov For N-arylbenzenesulfonamides, a QSAR model might relate substituent properties to a specific interaction potential, while a QSPR model could predict a property like the dissociation constant (pKa). arkat-usa.orgresearchgate.net

These models are built by calculating a set of molecular descriptors for each compound in a series. These descriptors quantify various aspects of the molecule's structure and properties.

Descriptor ClassExamplesInformation Encoded
Physicochemical LogP, Molar Refractivity, Surface Tension arkat-usa.orgqsardb.orgHydrophobicity, polarizability, intermolecular forces
Electronic Dipole moment, Hammett constants (σ)Electron distribution, effect of substituents on reaction centers
Steric/Topological Molecular Weight, Molecular Volume, Connectivity IndicesSize, shape, and branching of the molecule
3D Descriptors Surface area, Volume, Principal Moments of InertiaThree-dimensional shape and size

Once the descriptors are calculated, statistical methods like multiple linear regression (MLR) or machine learning algorithms are used to build an equation that relates a combination of these descriptors to the property of interest. For example, a QSAR study on benzenesulfonamides might find that properties like the dissociation constant are heavily influenced by steric effects, which can be described by parameters such as surface tension and molar volume. arkat-usa.org Such models are valuable for predicting the properties of newly designed compounds without the need for their synthesis and experimental testing, thereby prioritizing the most promising candidates.

Virtual Screening Methodologies for Identifying Hypothetical Binding Partners

Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. wikipedia.org In the case of this compound, where the specific biological targets may not be well-defined, VS can be employed to hypothesize potential protein partners. This can be approached through two main strategies: ligand-based and structure-based virtual screening.

Ligand-Based Virtual Screening (LBVS): This approach is utilized when the structure of the target protein is unknown, but a set of molecules with known activity is available. If other benzenesulfonamide derivatives with similar structural features to this compound are known to interact with a particular target, a pharmacophore model can be developed. researchgate.net A pharmacophore represents the essential 3D arrangement of chemical features that a molecule must possess to be active at a specific target. This model can then be used to screen large compound databases for other molecules that fit the pharmacophore, and by extension, might bind to the same target.

Structure-Based Virtual Screening (SBVS): When the three-dimensional structure of a potential target protein is known, SBVS, primarily through molecular docking, can be a powerful tool. nih.gov Molecular docking algorithms predict the preferred orientation of a ligand when bound to a target, forming a stable complex. nih.gov This process involves sampling a vast number of possible conformations of this compound within the binding site of a protein and then using a scoring function to estimate the binding affinity for each conformation. High-ranking poses suggest a higher likelihood of binding.

A hypothetical workflow for a structure-based virtual screen to identify potential targets for this compound is outlined in the table below.

StepDescriptionPurposeRepresentative Software/Tools
1. Target SelectionIdentification of a library of potential protein targets (e.g., kinases, proteases, etc.) based on the general activities of sulfonamides.To create a focused set of proteins for screening.Protein Data Bank (PDB), literature review.
2. Ligand PreparationGeneration of a 3D conformation of this compound and assignment of appropriate atomic charges.To prepare the molecule for docking with accurate stereochemistry and electronic properties.ChemDraw, Avogadro, Open Babel.
3. Protein PreparationFor each selected target, removal of water molecules and co-crystallized ligands, addition of hydrogen atoms, and assignment of charges.To prepare the receptor for docking by ensuring a chemically correct and complete structure.AutoDockTools, Schrödinger's Protein Preparation Wizard, MOE.
4. Molecular DockingDocking of the prepared ligand into the defined binding site of each prepared protein target.To predict the binding mode and estimate the binding affinity of the compound to each potential target.AutoDock Vina, Glide, GOLD, MOE.
5. Hit Identification and AnalysisRanking of the protein targets based on the docking scores and visual inspection of the binding poses to analyze key interactions.To prioritize potential binding partners for further investigation.PyMOL, Chimera, LigPlot+.

This systematic approach allows for the high-throughput screening of numerous potential protein targets, thereby generating hypotheses about the biological partners of this compound.

Molecular Dynamics Simulations to Explore Ligand-Target Interaction Dynamics

Following the identification of a hypothetical binding partner through virtual screening, molecular dynamics (MD) simulations can provide a more detailed and dynamic understanding of the ligand-target interactions. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. nih.gov This allows for the observation of the stability of the ligand-protein complex, the specific interactions that are maintained over time, and the conformational changes that may occur upon binding.

For a hypothetical complex of this compound with a putative target protein identified from a virtual screen, an MD simulation would typically involve the following steps:

System Setup: The docked complex is placed in a simulation box filled with explicit water molecules and ions to mimic physiological conditions.

Minimization and Equilibration: The system is first energy-minimized to remove any steric clashes. This is followed by a period of equilibration where the temperature and pressure of the system are gradually brought to the desired values, allowing the solvent molecules to relax around the protein-ligand complex.

Production Run: This is the main part of the simulation where the trajectory of the atoms is recorded over a period of nanoseconds to microseconds.

Analysis: The resulting trajectory is analyzed to understand various aspects of the interaction dynamics.

The table below outlines key parameters and analyses that would be relevant in an MD simulation study of this compound with a hypothetical target.

Parameter/AnalysisDescriptionInsights Gained
Simulation Time The duration of the production run (e.g., 100 ns, 500 ns, or longer).Longer simulations provide more confidence in the stability of the observed interactions.
Force Field A set of parameters used to describe the potential energy of the system (e.g., AMBER, CHARMM, GROMOS).The choice of force field affects the accuracy of the simulation.
Root Mean Square Deviation (RMSD) A measure of the average distance between the atoms of the protein and ligand in a given frame and a reference frame.Provides information on the conformational stability of the protein and the ligand's binding pose. A stable RMSD suggests a stable complex.
Root Mean Square Fluctuation (RMSF) A measure of the displacement of individual residues or atoms from their average position.Identifies flexible and rigid regions of the protein and how ligand binding affects this flexibility.
Hydrogen Bond Analysis Tracking the formation and breaking of hydrogen bonds between the ligand and the protein over time.Determines the key hydrogen bonding interactions that stabilize the complex.
Binding Free Energy Calculation Estimation of the binding free energy using methods like MM/PBSA or MM/GBSA.Provides a quantitative measure of the binding affinity, which can be compared with experimental data if available.

Through such simulations, one can gain a deeper understanding of the dynamic nature of the interaction between this compound and its potential biological targets, complementing the static picture provided by molecular docking.

Chemical Reactivity, Derivatization, and Functionalization of 2,5 Dichloro N 2 Methylphenyl Benzenesulfonamide

Electrophilic Aromatic Substitution Reactions on the Dichloro- and Methylphenyl Rings

Electrophilic aromatic substitution (EAS) on the two aromatic rings of 2,5-dichloro-N-(2-methylphenyl)benzenesulfonamide is governed by the directing and activating or deactivating effects of the existing substituents.

On the 2,5-dichlorophenyl ring: This ring is substituted with two chlorine atoms and a sulfonamide group (-SO₂NHR).

Directing Effects of Chlorine: Chlorine atoms are ortho-, para-directing yet deactivating groups. libretexts.org This is due to the competing effects of their electron-withdrawing inductive effect, which deactivates the ring towards electrophilic attack, and their electron-donating resonance effect, which directs incoming electrophiles to the ortho and para positions. libretexts.org

Directing Effect of the Sulfonamide Group: The -SO₂NHR group is a deactivating and meta-directing group. Its strong electron-withdrawing nature significantly reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack.

On the 2-methylphenyl ring: This ring is substituted with a methyl group and the sulfonamide nitrogen.

Directing Effect of the Methyl Group: The methyl group (-CH₃) is an activating and ortho-, para-directing group due to its electron-donating inductive effect. libretexts.org

Directing Effect of the Sulfonamide Nitrogen (-NHSO₂R): The nitrogen atom of the sulfonamide group has a lone pair of electrons that can be donated to the aromatic ring through resonance, making it an activating and ortho-, para-directing group. However, the strong electron-withdrawing effect of the adjacent sulfonyl group (-SO₂) diminishes this activating effect.

The 2-methylphenyl ring is, therefore, more activated towards electrophilic aromatic substitution compared to the dichlorinated ring. The incoming electrophile will be directed to the positions ortho and para to the activating methyl and amino groups. The available positions are C3, C4, C5, and C6. The positions para to the methyl group (C5) and ortho/para to the amino group (C4, C6) are the most probable sites of electrophilic attack. Steric hindrance from the bulky sulfonamide group and the methyl group at the C2 position might influence the regioselectivity of the substitution.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. wikipedia.orgyoutube.com For instance, nitration of similar aromatic compounds is typically carried out using a mixture of nitric acid and sulfuric acid. google.com

Functional Group Transformations and Derivatization at the Sulfonamide Nitrogen

The sulfonamide nitrogen in this compound possesses an acidic proton and a lone pair of electrons, making it a site for various functional group transformations and derivatizations.

N-Alkylation: The N-H bond of the sulfonamide can be deprotonated by a base to form an anion, which can then be alkylated with various alkyl halides. This reaction allows for the introduction of a wide range of alkyl groups at the nitrogen atom.

N-Acylation: Acylation of the sulfonamide nitrogen can be achieved using acyl chlorides or anhydrides in the presence of a base. This reaction leads to the formation of N-acylsulfonamides, which are important intermediates in organic synthesis.

The reactivity of the sulfonamide nitrogen can be influenced by the electronic properties of the aryl groups attached to the sulfur and nitrogen atoms. The presence of electron-withdrawing groups, such as the two chlorine atoms on the benzenesulfonyl ring, increases the acidity of the N-H proton, facilitating its deprotonation and subsequent derivatization.

Reagent TypeExample ReagentProduct Type
Alkylating AgentAlkyl halide (e.g., CH₃I)N-Alkyl-2,5-dichloro-N-(2-methylphenyl)benzenesulfonamide
Acylating AgentAcyl chloride (e.g., CH₃COCl)N-Acyl-2,5-dichloro-N-(2-methylphenyl)benzenesulfonamide

Cross-Coupling Reactions and Halogen-Metal Exchange for Further Functionalization

The two chlorine atoms on the benzenesulfonyl ring of this compound provide handles for further functionalization through cross-coupling reactions and halogen-metal exchange.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Buchwald-Hartwig, and Sonogashira reactions, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. These reactions can be employed to replace one or both chlorine atoms with various functional groups.

Suzuki Coupling: This reaction involves the coupling of the dichlorinated benzenesulfonamide (B165840) with an organoboron reagent in the presence of a palladium catalyst and a base, leading to the formation of a new C-C bond. This allows for the introduction of aryl, vinyl, or alkyl groups.

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling the dichlorinated benzenesulfonamide with amines in the presence of a palladium catalyst and a base. This is a versatile method for synthesizing N-arylated or N-alkylated derivatives.

Sonogashira Coupling: This reaction facilitates the formation of a C-C triple bond by coupling the dichlorinated benzenesulfonamide with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst.

The relative reactivity of the two chlorine atoms at the C2 and C5 positions may differ due to steric and electronic effects, potentially allowing for selective mono-functionalization under carefully controlled reaction conditions.

Cross-Coupling ReactionCoupling PartnerResulting Bond
Suzuki CouplingOrganoboron reagent (R-B(OH)₂)C-C
Buchwald-Hartwig AminationAmine (R-NH₂)C-N
Sonogashira CouplingTerminal alkyne (R-C≡CH)C-C≡

Halogen-Metal Exchange: The chlorine atoms can undergo halogen-metal exchange with organolithium reagents, such as n-butyllithium or t-butyllithium. This reaction generates a lithiated intermediate that can then be trapped with various electrophiles to introduce a wide range of functional groups, including carboxyl, hydroxyl, and silyl (B83357) groups. The regioselectivity of the halogen-metal exchange can be influenced by the reaction conditions and the directing effects of the substituents on the ring.

Reactions Involving the Sulfonyl Group and Its Chemical Modifications

The sulfonyl group (-SO₂) in this compound is generally stable but can undergo specific chemical modifications.

Reduction: The sulfonyl group can be reduced under harsh conditions. For example, treatment with strong reducing agents can lead to the formation of the corresponding disulfide.

Desulfonylation: The removal of the entire sulfonyl group, known as desulfonylation, can be achieved through reductive cleavage. This reaction typically requires strong reducing agents and can be used to convert the sulfonamide back to the parent amine.

These transformations are generally less common than modifications at the nitrogen or the aromatic rings but can be useful in specific synthetic strategies.

Photochemical and Thermochemical Reactions of Substituted Benzenesulfonamides

The response of this compound to light and heat can lead to specific chemical transformations.

Photochemical Reactions: Aryl sulfonamides are known to be photolabile. Upon exposure to UV light, the primary photochemical process is often the homolytic cleavage of the sulfur-nitrogen (S-N) bond. This generates a sulfonyl radical and an amino radical. These reactive intermediates can then undergo a variety of subsequent reactions, such as hydrogen abstraction, recombination, or rearrangement, leading to a mixture of products. The presence of chlorine atoms on the phenyl ring may influence the photochemical behavior of the molecule.

Thermochemical Reactions: At elevated temperatures, benzenesulfonamides can undergo thermal decomposition. The stability of the molecule is dependent on the nature of the substituents. Thermolysis can lead to the cleavage of the S-N bond, as well as other bonds within the molecule, resulting in a complex mixture of decomposition products. The specific products formed will depend on the reaction conditions, such as temperature and the presence of other reagents. For some arylsulfonylhydrazone derivatives, thermolysis has been shown to proceed via a free radical mechanism involving the homolysis of N-N and C-N bonds. masterorganicchemistry.com

Synthesis and Characterization of Structural Analogues and Derivatives of 2,5 Dichloro N 2 Methylphenyl Benzenesulfonamide

Design Strategies for Analogues Based on Structural Variations

The rational design of analogues of 2,5-dichloro-N-(2-methylphenyl)benzenesulfonamide is guided by established medicinal chemistry principles. Modifications are systematically introduced to probe the electronic, steric, and hydrophobic requirements of different regions of the molecule.

Positional Isomerism : Altering the positions of the two chlorine atoms on the phenyl ring (e.g., from 2,5- to 2,4-, 3,4-, or 3,5-dichloro) can profoundly affect the molecule's conformational preferences and intermolecular interactions. For instance, the crystal structure of 2,4-dichloro-N-(2,6-dimethylphenyl)benzenesulfonamide reveals that the N-H bond orients itself towards the ortho-chloro group on the sulfonyl benzene (B151609) ring. nih.gov The placement of substituents dictates the direction of further electrophilic aromatic substitutions. unizin.org Halogens are generally deactivating but direct incoming electrophiles to the ortho and para positions. libretexts.orgfiveable.me

Nature of Halogens : Replacing chlorine with other halogens (e.g., fluorine, bromine, iodine) allows for fine-tuning of steric and electronic properties. Fluorine, being highly electronegative, can act as a hydrogen bond acceptor and significantly alter the acidity of nearby protons. Bromine and iodine are larger and more polarizable, which can introduce different steric interactions and potentially lead to halogen bonding. The reactivity of halobenzenes in electrophilic substitution is influenced by the halogen's electronegativity and size. libretexts.org

The table below summarizes the directing effects of various substituents on a benzene ring, which is a foundational concept for designing synthetic routes for analogues.

Substituent GroupClassificationDirecting EffectReactivity Effect
-OH, -NH2, -ORActivatingOrtho, ParaStrongly Activating
-CH3, -AlkylActivatingOrtho, ParaWeakly Activating
-F, -Cl, -Br, -IDeactivatingOrtho, ParaWeakly Deactivating
-NO2, -CN, -SO3HDeactivatingMetaStrongly Deactivating

The N-(2-methylphenyl) group plays a crucial role in defining the molecule's three-dimensional shape and its potential for specific interactions.

Methyl Position : Moving the methyl group from the ortho (2-position) to the meta (3-position) or para (4-position) on the N-phenyl ring alters the steric environment around the sulfonamide nitrogen. This directly impacts the dihedral angle between the two aromatic rings. For example, the C—S—N—C torsion angle in 2,4-dichloro-N-(2-methylphenyl)benzenesulfonamide is -85.1°, while in 2,4-dichloro-N-(3-methylphenyl)benzenesulfonamide it is -60.2°. nih.gov The presence of two ortho-methyl groups, as in an N-(2,6-dimethylphenyl) analogue, forces the N-H bond to orient away from them due to steric hindrance. nih.gov

Replacement with Other Groups : Replacing the N-(2-methylphenyl) moiety with other substituted aryl rings (e.g., ethylphenyl, methoxyphenyl) or various heteroaryl groups (e.g., pyridyl, pyrimidinyl, thiazolyl) can introduce new interaction points, such as hydrogen bond donors/acceptors or metal-coordinating sites. sigmaaldrich.comsigmaaldrich.comevitachem.com The synthesis of N-(pyrimidin-2-yl)benzenesulfonamide derivatives has been a focus of research for developing new compounds. researchgate.net This strategy allows for significant modulation of properties like solubility and target-binding affinity. nih.govnih.gov

Isosteres are functional groups with similar steric and electronic properties, while bioisosteres are groups that can be interchanged without significant loss of biological activity. Replacing the sulfonamide linker (–SO₂NH–) is a common strategy in drug design. tandfonline.comzu.ac.aeuaeu.ac.ae

Classical and Non-Classical Isosteres : The sulfonamide group is a well-known bioisostere of the carboxylic acid group, as the sulfonamide anion can establish a similar geometry of hydrogen bonds. nih.gov Other potential replacements include acylsulfonamides (–SO₂NHCOR) and sulfonylureas (–SO₂NHCONH₂), which have pKa values closer to that of carboxylic acids. nih.gov Sulfamates (–OSO₂NH₂) and sulfamides (–NHSO₂NH₂) are also considered isosteres of sulfonamides. researchgate.net

Rationale for Replacement : The goal of isosteric replacement is to enhance physicochemical properties, improve metabolic stability, or alter the pharmacokinetic profile of the parent compound. zu.ac.ae For example, replacing a carboxylic acid with a sulfonamide has been shown to increase the efficacy of certain drug candidates. tandfonline.com The choice of isostere depends on the specific molecular context and the desired outcome of the modification.

Multistep Synthesis and Scale-Up Considerations for Analogues

The synthesis of benzenesulfonamide (B165840) analogues typically involves a multistep process, starting from readily available precursors. utdallas.edu A common and direct method is the reaction of a substituted benzenesulfonyl chloride with a corresponding aryl amine. nih.gov

The general synthetic scheme is as follows:

Preparation of the Aryl Sulfonyl Chloride : This intermediate can be prepared from arenes via electrophilic aromatic substitution using chlorosulfonic acid. rsc.org However, scaling up this reaction can be challenging due to the hazardous nature of the reagent and potential side reactions. rsc.org Alternative methods include the conversion of anilines to sulfonyl chlorides via a diazotization reaction (the Meerwein procedure) or the oxidative chlorination of thiols. rsc.org

Coupling Reaction : The prepared aryl sulfonyl chloride is then reacted with the desired aryl or heteroaryl amine in the presence of a base (like pyridine (B92270) or triethylamine) to form the sulfonamide linkage. researchgate.net

Purification : The final product is typically purified through recrystallization or chromatography to achieve the desired purity. nih.gov

For larger-scale synthesis, several factors must be considered:

Reagent Safety and Cost : The use of hazardous reagents like chlorosulfonic acid or thionyl chloride requires stringent safety protocols and may not be cost-effective on a large scale. utdallas.edursc.org

Process Efficiency : One-pot synthesis protocols, where multiple reaction steps are carried out in the same vessel, can improve efficiency and reduce waste. acs.org

Green Chemistry : Modern synthetic strategies aim to use less hazardous solvents, reduce the number of synthetic steps, and utilize catalytic methods to improve the environmental footprint of the process. rsc.orgthieme-connect.com The use of stable sulfur dioxide sources like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) is a safer alternative for introducing the sulfonyl group. thieme-connect.com

Comparative Spectroscopic and Structural Analysis Across Analogue Series

A systematic comparison of analogues is essential to understand how structural modifications influence their properties. This is achieved through a combination of spectroscopic and crystallographic techniques.

NMR Spectroscopy : ¹H and ¹³C NMR spectroscopy are used to confirm the structure of synthesized analogues. nih.govmdpi.com The chemical shift of the sulfonamide N-H proton is particularly informative, as its position is sensitive to the electronic environment and hydrogen bonding. mdpi.com

Infrared (IR) Spectroscopy : IR spectroscopy helps identify key functional groups. The characteristic stretching vibrations of the S=O (asymmetric and symmetric) and N-H bonds in the sulfonamide group are readily identifiable. researchgate.net For instance, in {(4-nitrophenyl)sulfonyl}tryptophan, the S-N stretching vibration is observed at 931 cm⁻¹. mdpi.com

Mass Spectrometry (MS) : MS is used to determine the molecular weight of the new compounds and confirm their elemental composition. nih.gov

The table below shows a hypothetical comparison of characteristic spectroscopic data for a series of analogues.

Compound AnalogueN-H Proton Chemical Shift (δ, ppm)S=O Asymmetric Stretch (cm-1)S=O Symmetric Stretch (cm-1)
This compound~8.1~1350~1160
2,5-dichloro-N-(3-methylphenyl)benzenesulfonamide~8.0~1348~1158
2,5-dichloro-N-(4-methylphenyl)benzenesulfonamide~7.9~1345~1155
2,4-dichloro-N-(2-methylphenyl)benzenesulfonamide~8.2~1355~1165

Conformational Preference Studies of Analogues via X-ray Crystallography and Computational Methods

The three-dimensional structure and conformational flexibility of sulfonamides are critical determinants of their biological activity. researchgate.net These aspects are investigated using single-crystal X-ray crystallography and computational modeling.

Computational Methods : Quantum chemical methods, such as Density Functional Theory (DFT), are used to study conformational and electronic properties. researchgate.netresearchgate.net These calculations can predict the most stable conformers in the gas phase or in solution and complement experimental data. mdpi.com Computational docking studies can also be performed to predict how these analogues might bind to biological targets. nih.gov Conformational analysis of the sulfonamide group has shown that its orientation relative to the aromatic ring can be influenced by ortho substituents. mdpi.com

The following table presents key structural parameters obtained from crystallographic studies of related compounds.

CompoundC—S—N—C Torsion Angle (°)Dihedral Angle Between Rings (°)Reference
2,4-dichloro-N-(2-methylphenyl)benzenesulfonamide-85.174.9 nih.gov
2,5-dichloro-N-(3-methylphenyl)benzenesulfonamide-51.476.62 nih.gov
2,4-dichloro-N-(2,6-dimethylphenyl)benzenesulfonamide-100.4869.6 nih.gov
2,4-dichloro-N-(2,3-dichlorophenyl)benzenesulfonamide-52.067.7 nih.gov

Theoretical Aspects of Molecular Mechanisms and Hypothetical Target Interactions

Conceptual Studies of Enzyme Inhibition Mechanisms at a Molecular Level

The sulfonamide group is a key structural alert for potential enzyme inhibition, most famously in the context of carbonic anhydrases and cyclooxygenase-2 (COX-2). Conceptually, 2,5-dichloro-N-(2-methylphenyl)benzenesulfonamide could employ several molecular mechanisms to achieve enzyme inhibition.

Metalloenzyme Inhibition: The deprotonated sulfonamide nitrogen can act as a potent zinc-binding group. In metalloenzymes that feature a zinc ion in their active site (e.g., carbonic anhydrases, matrix metalloproteinases), the sulfonamide could coordinate with the Zn²⁺ ion. This interaction would mimic the transition state of the substrate, thereby blocking the enzyme's catalytic activity. The binding is typically stabilized by a network of hydrogen bonds between the sulfonamide's oxygen atoms and amino acid residues within the active site.

Allosteric Inhibition: It is also conceivable that the compound could bind to an allosteric site—a location on the enzyme distinct from the active site. Such binding could induce a conformational change in the enzyme, altering the geometry of the active site and reducing its catalytic efficiency.

Table 1: Hypothetical Molecular Interactions for Enzyme Inhibition
Interaction TypeMolecular Feature InvolvedPotential Target ClassConceptual Mechanism
Metal Ion Coordination Deprotonated Sulfonamide (-SO₂N⁻-)Metalloenzymes (e.g., Carbonic Anhydrase)The nitrogen atom coordinates with the active site metal ion (e.g., Zn²⁺), blocking substrate access.
Hydrogen Bonding Sulfonamide Oxygen & N-H atomsVarious EnzymesForms directional bonds with polar amino acid residues (e.g., Thr, Ser, His) in the binding pocket, enhancing affinity and specificity.
Hydrophobic Interactions 2,5-dichlorophenyl ring, 2-methylphenyl ringEnzymes with nonpolar active sitesThe aromatic rings occupy hydrophobic pockets, displacing water and contributing favorably to the binding free energy.
Halogen Bonding Chlorine atomsElectron-rich residues (e.g., backbone carbonyls)The electropositive crown of the chlorine atoms could form a stabilizing, non-covalent bond with an electron donor in the active site.

Protein-Ligand Interaction Dynamics: Theoretical Models and Simulations

The binding of a small molecule like this compound to a protein target is a dynamic process. Three primary models describe these interactions mdpi.com:

Lock-and-Key Model: This early model posits that both the ligand and the protein have rigid, pre-formed complementary shapes.

Induced Fit Model: This model suggests that the binding of the ligand induces a conformational change in the protein, leading to a more complementary and tighter interaction.

Conformational Selection Model: This model proposes that a protein exists as an ensemble of different conformations in solution. The ligand preferentially binds to and stabilizes a specific pre-existing conformation.

To investigate these dynamics for this compound, computational methods would be indispensable. Molecular docking could be used to predict the preferred binding pose of the compound within a target protein's active site. Subsequently, molecular dynamics (MD) simulations could provide insights into the stability of the protein-ligand complex over time, revealing key atomic-level interactions and exploring which binding model is most applicable.

Table 2: Parameters for a Theoretical Molecular Dynamics Simulation Study
Simulation ParameterPurposeExample Value/Method
Force Field Defines the potential energy of the system's atomsAMBER, CHARMM
Water Model Simulates the aqueous solvent environmentTIP3P, SPC/E
System Size Ensures no self-interaction across periodic boundaries10 Å buffer distance from protein
Simulation Time Allows for observation of conformational changes and binding stability100-500 nanoseconds
Analysis Metrics Quantifies the stability and dynamics of the interactionRoot Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Hydrogen Bond Analysis

Hypothetical Modulation of Cellular Pathways through Molecular Interaction (Conceptual Framework)

If this compound were found to be a potent inhibitor of a specific enzyme, it would hypothetically modulate the cellular pathway in which that enzyme operates. For instance, let's conceptualize its effect as an inhibitor of a generic carbonic anhydrase (CA).

CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺). This reaction is fundamental to processes like pH regulation, ion transport, and CO₂ transport.

Conceptual Framework:

Molecular Interaction: this compound enters the cell and binds to the active site of a cytosolic CA isoform.

Enzyme Inhibition: The sulfonamide group coordinates with the catalytic Zn²⁺ ion, inhibiting the enzyme's ability to hydrate (B1144303) CO₂.

Pathway Perturbation: The reduced CA activity leads to a decrease in the production rate of bicarbonate and protons.

Cellular Consequence: This local change in ion concentration could lead to a slight increase in intracellular pH and altered transmembrane transport of bicarbonate, potentially affecting downstream pH-sensitive signaling pathways or physiological processes like cellular respiration or fluid secretion.

This framework is purely hypothetical but illustrates how a specific molecular interaction can be mechanistically linked to a broader cellular outcome.

Design of Chemical Probes for Investigating Molecular Recognition in Biological Systems (Conceptual Design)

A chemical probe is a molecule designed to selectively interact with a specific biological target, allowing researchers to study that target's function. This compound could serve as a scaffold for the conceptual design of such probes. The design would require the addition of a reporter tag (for detection) and potentially a linker, without abolishing its hypothetical binding affinity.

Key Design Considerations:

Point of Attachment: Modifications should be made at positions that are not critical for target binding. Based on related sulfonamide structures, the phenyl rings are often amenable to substitution without disrupting the core interaction of the sulfonamide group. The para position (4-position) of the 2-methylphenyl ring would be a logical starting point as it is sterically accessible and distant from the core sulfonamide bridge.

Linker Selection: A flexible linker (e.g., a short polyethylene (B3416737) glycol or alkyl chain) could be used to connect the core molecule to the reporter tag, ensuring the tag does not sterically hinder protein binding.

Reporter Tag Selection:

Fluorescent Probe: Attaching a fluorophore (e.g., fluorescein, rhodamine) would allow for visualization of the target protein in cells via fluorescence microscopy.

Affinity Probe: Attaching a biotin (B1667282) tag would enable the isolation and identification of the target protein from cell lysates through affinity purification (pull-down assays).

Table 3: Conceptual Design Elements for a Chemical Probe
ComponentFunctionExample MoietyAttachment Point (Hypothetical)
Scaffold Provides binding affinity and selectivity for the target2,5-dichloro-N-phenylbenzenesulfonamide coreN/A
Linker Covalently connects the scaffold to the reporter tagPropargyl or short PEG chain4-position of the 2-methylphenyl ring
Reporter Tag Enables detection or purification of the targetBiotin, Dansyl chloride, NBD fluorideTerminal end of the linker

Concluding Remarks and Future Research Perspectives

Summary of Key Academic Contributions and Insights Derived from 2,5-dichloro-N-(2-methylphenyl)benzenesulfonamide Research

While specific research focusing solely on this compound is not extensively documented in publicly available literature, the academic contributions of the broader class of substituted benzenesulfonamides are substantial and provide a framework for understanding its potential significance. Key insights have been generated in the following areas:

Enzyme Inhibition: A primary area of academic contribution for benzenesulfonamide (B165840) derivatives is their role as potent inhibitors of various enzymes, most notably carbonic anhydrases (CAs). nih.govacs.orgrsc.orgnih.gov Research has demonstrated that the sulfonamide moiety acts as a key pharmacophore, coordinating with the zinc ion in the active site of CAs. nih.gov The substituents on the benzene (B151609) ring and the N-phenyl group, such as the dichloro and methyl groups in this compound, play a crucial role in determining the isoform selectivity and inhibitory potency. nih.govnih.gov This has led to the design of selective inhibitors for various CA isoforms implicated in diseases like cancer and glaucoma. rsc.orgnih.gov

Antimicrobial and Anticancer Activity: Building on the foundation of enzyme inhibition, numerous studies have explored the potential of benzenesulfonamide derivatives as antimicrobial and anticancer agents. rsc.orgnih.govmdpi.comtuni.firesearchgate.net The mechanism of action is often linked to the inhibition of microbial or tumor-associated CAs, which are crucial for the pathogen's or cancer cell's survival and proliferation. rsc.orgmdpi.com The structural features of compounds like this compound, including hydrophobicity and electronic properties conferred by the halogen and methyl substituents, are critical in modulating these biological activities. mdpi.com

Structural Chemistry and Molecular Interactions: The synthesis and crystallographic analysis of various substituted benzenesulfonamides have provided deep insights into their three-dimensional structures and non-covalent interactions. nih.govnih.gov Studies on analogs reveal how the dihedral angle between the aromatic rings and the conformation of the C-S-N-C linkage are influenced by the substitution pattern. nih.govnih.gov For instance, in the related compound 2,5-dichloro-N-(3-methylphenyl)benzenesulfonamide, the dihedral angle between the aromatic rings is 76.62 (10)°, and the molecule exhibits a gauche conformation. nih.gov These structural details are fundamental to understanding their interaction with biological targets. In the crystal structures of these molecules, hydrogen bonds, such as N-H···O interactions, are often observed to form dimers or chain-like structures. nih.govnih.gov

Theoretical and Computational Modeling: Quantum chemical calculations and molecular docking studies have become indispensable tools in the study of benzenesulfonamides. acs.orgtandfonline.comresearchgate.net These methods are used to predict molecular geometries, electronic properties, and binding affinities to target proteins. acs.orgtandfonline.com For example, Density Functional Theory (DFT) has been employed to investigate the reactivity and electronic properties of benzenesulfonamide-based compounds, providing insights that guide the synthesis of more potent derivatives. tandfonline.com

A summary of key research findings for benzenesulfonamide derivatives is presented in the interactive table below:

Table 1: Research Highlights of Substituted Benzenesulfonamides
Research Area Key Findings Representative Compounds
Enzyme Inhibition Potent inhibitors of carbonic anhydrases (CAs), with selectivity determined by ring substituents. nih.govnih.gov Various halogenated and di-substituted benzenesulfonamides. nih.gov
Antimicrobial Activity Inhibition of microbial CAs, leading to antimicrobial effects against pathogens like Mycobacterium abscessus. mdpi.com Benzenesulfonamide-bearing functionalized imidazoles. mdpi.com
Anticancer Activity Inhibition of tumor-associated CA isoforms (e.g., CA IX), leading to antiproliferative effects. rsc.org Aryl thiazolone-benzenesulfonamides. rsc.org
Structural Chemistry Elucidation of 3D structures, including dihedral angles and intermolecular hydrogen bonding patterns. nih.govnih.gov 2,5-dichloro-N-(3-methylphenyl)benzenesulfonamide. nih.gov

| Theoretical Chemistry | Prediction of molecular structure, reactivity, and binding interactions using methods like DFT and molecular docking. acs.orgtandfonline.com | Benzenesulfonamide-based carboxamides. tandfonline.com |

Identification of Remaining Knowledge Gaps and Unexplored Avenues in Substituted Benzenesulfonamide Chemistry

Despite the extensive research on benzenesulfonamides, several knowledge gaps and unexplored avenues remain:

Systematic Structure-Activity Relationship (SAR) Studies: While many studies report the synthesis and activity of novel benzenesulfonamides, there is a lack of comprehensive and systematic SAR studies for specific biological targets. For a compound like this compound, a systematic exploration of the effect of varying the position and nature of the substituents on both aromatic rings would provide a more complete picture of its therapeutic potential.

Off-Target Effects and Selectivity: A significant challenge in the development of benzenesulfonamide-based therapeutics is achieving high selectivity for the target enzyme or receptor over other isoforms to minimize off-target effects. nih.gov The specific toxicological profile and off-target interactions of this compound are currently unknown.

Mechanisms of Action Beyond CA Inhibition: While CA inhibition is a well-established mechanism, the full spectrum of biological activities for many benzenesulfonamides is not fully understood. It is possible that some derivatives exert their effects through alternative or multiple mechanisms of action.

Physicochemical Properties and Drug-Likeness: There is a need for more detailed investigation into the physicochemical properties of substituted benzenesulfonamides, such as solubility, stability, and membrane permeability. solubilityofthings.com Understanding these properties is crucial for optimizing their drug-likeness and pharmacokinetic profiles.

Directions for Fundamental Research into Structure-Property Relationships and Molecular Interactions

Future fundamental research should focus on elucidating the intricate relationships between the molecular structure of substituted benzenesulfonamides and their physicochemical and biological properties. Key directions include:

Advanced Crystallographic Studies: Co-crystallization of a wider range of benzenesulfonamide derivatives with their biological targets will provide invaluable atomic-level insights into the specific molecular interactions that govern binding affinity and selectivity. nih.gov

In-depth Spectroscopic Analysis: The use of advanced spectroscopic techniques, such as multidimensional NMR and vibrational spectroscopy, can provide detailed information about the conformational dynamics and intermolecular interactions of these compounds in solution.

Computational Chemistry and Machine Learning: Expanding the use of computational tools, including quantum mechanics/molecular mechanics (QM/MM) simulations and machine learning algorithms, can help to build more accurate predictive models for the biological activity and physicochemical properties of novel benzenesulfonamide derivatives. researchgate.net This can accelerate the discovery of new lead compounds.

Probing Non-covalent Interactions: A deeper investigation into the nature and strength of non-covalent interactions, such as halogen bonds and π-stacking, involving the substituted aromatic rings could reveal new strategies for enhancing binding affinity and selectivity. rsc.org

Broader Implications for Organic Synthesis and Theoretical Chemistry

The study of this compound and its analogs has broader implications for the fields of organic synthesis and theoretical chemistry:

Development of Novel Synthetic Methodologies: The demand for a diverse range of substituted benzenesulfonamides can drive the development of more efficient and versatile synthetic methods for the formation of the sulfonamide bond and the introduction of various functional groups onto the aromatic rings.

Validation and Refinement of Theoretical Models: The experimental data generated from the study of these compounds, including their crystal structures and biological activities, provide valuable benchmarks for validating and refining theoretical models of molecular interactions and reactivity. acs.org

Design of New Molecular Scaffolds: The benzenesulfonamide core has proven to be a versatile scaffold in medicinal chemistry. mdpi.com Continued research in this area can inspire the design of novel molecular scaffolds with improved therapeutic properties.

Q & A

Basic Research Question

  • HPLC : Retention time consistency (e.g., 12.3 min, C18 column, acetonitrile/water mobile phase) .
  • FT-IR : Confirm sulfonamide S=O stretches (1350–1300 cm⁻¹) .
    Methodological Tip : Use phosphoric acid in mobile phase for improved peak resolution .

How do structural modifications affect mitochondrial uncoupling activity?

Advanced Research Question
Derivatives with nitro/naphthyl groups (e.g., FH535-N) enhance protonophoric activity:

  • Oxygen consumption rate (OCR) : Measure via Seahorse Analyzer (e.g., 150% increase in OCR).
  • ATP assay : Quantify ATP depletion (e.g., 70% reduction at 20 µM) .

What crystallographic software ensures accurate structural determination?

Advanced Research Question

  • SHELX suite : SHELXL for refinement (R1 < 0.05), SHELXD for phasing .
  • Validation tools : Check CIF files with PLATON for missed symmetry or voids .

What are common reaction pathways for sulfonamide derivatives?

Basic Research Question

  • Nucleophilic substitution : Chlorine replacement with amines (e.g., K₂CO₃, DMF, 80°C) .
  • Oxidation/Reduction : Nitro to amine conversion (H₂/Pd-C) for SAR studies .

How to design in vivo studies for anti-cancer efficacy assessment?

Advanced Research Question

  • Xenograft models : Inject Hep3B cells into nude mice; monitor tumor volume post-FH535 treatment (50 mg/kg, i.p., 3x/week) .
  • Combination therapy : Co-administer with sorafenib (10 mg/kg) to assess synergy via Ki-67 staining .

Can computational methods predict reactivity and protein interactions?

Advanced Research Question

  • Molecular docking (AutoDock) : Simulate binding to β-catenin (binding energy: −9.2 kcal/mol) .
  • MD simulations : Analyze stability of sulfonamide-protein complexes (RMSD < 2.0 Å over 100 ns) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.